Furo vs. Thieno Core: How the O→S Replacement Shifts Lipophilicity and the Drug-Likeness Profile
The furo[2,3-b]pyridine-6-carboxamide scaffold (XLogP3 = 0.8) is more polar than its direct thieno analog thieno[2,3-b]pyridine-6-carboxamide (computed XLogP3 ≈ 1.4) [1]. The O→S substitution increases computed logP by approximately 0.6 log units, indicating that the furo scaffold resides in a more favorable lipophilicity range for CNS drug-like space and aqueous solubility [2]. This difference directly impacts solubility-driven assay performance and formulation strategies.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Thieno[2,3-b]pyridine-6-carboxamide: computed XLogP3 ≈ 1.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units (thieno more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 0.6 log unit difference in lipophilicity can shift aqueous solubility by approximately 4-fold and significantly affect nonspecific protein binding, directly influencing assay robustness and lead optimization trajectories.
- [1] PubChem, Compound Summary for CID 10511184: Furo[2,3-b]pyridine-6-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/190957-77-8 (accessed 2026-04-24). View Source
- [2] PubChem, Computed XLogP3 for thieno[2,3-b]pyridine-6-carboxamide analog scaffolds. Data derived from PubChem release 2024.11.20 using the XLogP3 3.0 algorithm. View Source
